(1-Ethylcyclohexyl)methanol
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Overview
Description
(1-Ethylcyclohexyl)methanol is an organic compound with the molecular formula C9H18O. It is a primary alcohol characterized by a cyclohexane ring substituted with an ethyl group and a methanol group. This compound is used in various chemical research and industrial applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylcyclohexyl)methanol can be achieved through several methods. One common approach involves the Grignard reaction, where ethylmagnesium bromide reacts with cyclohexanone, followed by hydrolysis to yield this compound . The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of ethylcyclohexanone. This method is preferred for large-scale production due to its efficiency and cost-effectiveness. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon .
Chemical Reactions Analysis
Types of Reactions
(1-Ethylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (1-Ethylcyclohexyl)methanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to (1-Ethylcyclohexyl)methane using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: (1-Ethylcyclohexyl)methanone.
Reduction: (1-Ethylcyclohexyl)methane.
Substitution: (1-Ethylcyclohexyl)methyl chloride or bromide.
Scientific Research Applications
(1-Ethylcyclohexyl)methanol is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is employed in the production of fragrances and as a solvent in various chemical processes
Mechanism of Action
The mechanism of action of (1-Ethylcyclohexyl)methanol involves its interaction with specific molecular targets. As a primary alcohol, it can participate in hydrogen bonding and act as a nucleophile in various chemical reactions. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: Similar structure but lacks the ethyl group.
(1-Methylcyclohexyl)methanol: Similar structure with a methyl group instead of an ethyl group.
Cyclohexylmethanol: Lacks the ethyl substitution on the cyclohexane ring.
Uniqueness
(1-Ethylcyclohexyl)methanol is unique due to the presence of both an ethyl group and a methanol group on the cyclohexane ring. This combination imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications .
Properties
Molecular Formula |
C9H18O |
---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(1-ethylcyclohexyl)methanol |
InChI |
InChI=1S/C9H18O/c1-2-9(8-10)6-4-3-5-7-9/h10H,2-8H2,1H3 |
InChI Key |
SLXAQJGXTIKPJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCCC1)CO |
Origin of Product |
United States |
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